molecular formula C21H25FN2O4 B2914515 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide CAS No. 941870-27-5

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide

Cat. No. B2914515
CAS RN: 941870-27-5
M. Wt: 388.439
InChI Key: KVGMWWFVZSHVGY-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as FMA-1 and belongs to the family of acetamide derivatives. FMA-1 is a synthetic compound that has been synthesized by researchers to explore its various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of FMA-1 is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting the activity of certain enzymes and proteins. FMA-1 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMA-1 has been reported to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. FMA-1 has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has been shown to have anti-microbial effects against certain bacterial strains.

Advantages and Limitations for Lab Experiments

FMA-1 has several advantages for lab experiments. The compound is synthetically derived, which allows for consistent and reproducible results. FMA-1 has also been shown to have low toxicity, which makes it a suitable candidate for further studies. However, the limitations of FMA-1 include its low solubility in water, which can limit its use in certain experiments.

Future Directions

FMA-1 has several potential future directions for scientific research. The compound can be further studied for its potential therapeutic applications, including the treatment of cancer and inflammatory diseases. FMA-1 can also be modified to improve its solubility and bioavailability. The compound can be further studied to understand its mechanism of action and its effects on various biological pathways. FMA-1 can also be studied for its potential use as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, FMA-1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has several advantages for lab experiments, including its synthetic derivation and low toxicity. The compound has several potential future directions for scientific research, including the development of new drug candidates for the treatment of various diseases.

Synthesis Methods

The synthesis of FMA-1 involves a multi-step process that has been reported in the literature. The first step involves the synthesis of 2-fluorophenol, which is then reacted with 2-(4-methoxyphenyl)ethylamine to form the intermediate product. The intermediate product is then reacted with morpholine and acetic anhydride to form the final product, FMA-1. The synthesis of FMA-1 has been optimized to obtain high yields and purity.

Scientific Research Applications

FMA-1 has been extensively studied for its potential therapeutic applications. The compound has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FMA-1 has been studied for its potential use as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMWWFVZSHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide

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